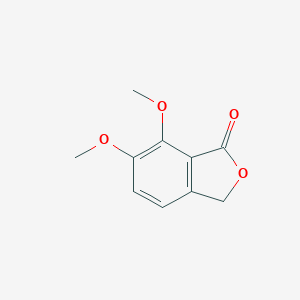
Meconin
Übersicht
Beschreibung
Meconin, also known as 6,7-dimethoxy-1(3H)-isobenzofuranone, is an organic compound with the molecular formula C10H10O4. It is a lactone derivative of meconinic acid and is primarily extracted from opium. This compound is a contaminant found in heroin, indicating its presence in illicit opiate use .
Wissenschaftliche Forschungsanwendungen
Meconin has several applications in scientific research:
Chemistry: this compound is used as a reference standard in analytical chemistry, particularly in the detection of opiate use.
Biology: this compound’s derivatives are studied for their potential biological activities, including neuroprotective effects.
Medicine: this compound is investigated for its potential therapeutic effects, including its role as a neuroprotective agent.
Wirkmechanismus
Meconin exerts its effects through multiple pathways:
Neuroprotection: this compound decreases intracellular calcium levels and restores mitochondrial membrane potential, protecting neurons from glutamate-induced toxicity.
Antioxidant Activity: this compound exhibits high antioxidant potential, which helps in reducing oxidative stress in cells.
Chelating Properties: this compound can chelate metal ions, particularly iron, forming stable complexes that reduce metal-induced oxidative damage.
Biochemische Analyse
Biochemical Properties
It is known to be a metabolite of noscapine . This suggests that it may interact with enzymes and proteins involved in the metabolism of noscapine.
Molecular Mechanism
It is known to be a metabolite of noscapine , suggesting that it may exert its effects through interactions with biomolecules involved in noscapine metabolism.
Metabolic Pathways
Meconin is a metabolite of noscapine , suggesting that it is involved in the metabolic pathways of noscapine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Meconin can be synthesized through various chemical reactions. One common method involves the cyclization of 6,7-dimethoxyphthalide. The reaction typically requires acidic conditions to facilitate the formation of the lactone ring .
Industrial Production Methods: Industrial production of this compound involves the extraction from opium poppy (Papaver somniferum). The process includes the isolation of meconinic acid, followed by its lactonization to form this compound. This method ensures a high yield of the compound, making it suitable for large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced lactone derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrobromic acid in acetic acid.
Major Products Formed:
Oxidation: Oxidized lactone derivatives.
Reduction: Reduced lactone derivatives.
Substitution: Brominated derivatives.
Vergleich Mit ähnlichen Verbindungen
Meconin is compared with other similar compounds such as noscapine, papaverine, and cotarnine:
Noscapine: Both this compound and noscapine are derived from opium and share similar structural features.
Papaverine: Papaverine is another opium alkaloid with vasodilatory effects.
Cotarnine: Cotarnine is a degradation product of noscapine and shares structural similarities with this compound.
This compound’s unique properties, such as its neuroprotective and antioxidant activities, distinguish it from other opium alkaloids, making it a valuable compound for further research and applications.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-7-4-3-6-5-14-10(11)8(6)9(7)13-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFFGRQMMWVHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(COC2=O)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205433 | |
| Record name | Meconin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Meconine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032652 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.5 mg/mL at 25 °C | |
| Record name | Meconine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032652 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
569-31-3 | |
| Record name | Meconin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=569-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meconin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meconin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Meconin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dimethoxyphthalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK5R222CG0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Meconine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032652 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
102.5 °C | |
| Record name | Meconine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032652 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Meconin and where is it found?
A1: this compound (6,7-dimethoxyisobenzofuran-1(3H)-one) is a naturally occurring phthalide found in opium poppy (Papaver somniferum L.) []. It is also a metabolic byproduct of noscapine, another alkaloid present in opium [, ].
Q2: How can this compound be used to identify illicit opiate use?
A2: this compound's presence in urine samples can serve as a marker for illicit opiate use, specifically heroin [, ]. This is because heroin often contains noscapine as a contaminant, which metabolizes into this compound in the body. Studies have shown a high correlation between the presence of this compound in urine and the use of heroin, making it a valuable tool in forensic toxicology and substance abuse monitoring [, ].
Q3: Can this compound be used to differentiate between heroin and other opiate use?
A3: Yes, this compound is considered a specific marker for heroin use and does not show up in the urine of individuals who have consumed other opiates, like codeine or morphine [, ]. This is crucial in distinguishing between licit use of prescription opiates and illicit heroin use.
Q4: How sensitive are the analytical methods for detecting this compound?
A4: Modern analytical techniques like liquid chromatography–tandem mass spectrometry (LC-MS/MS) have enabled the detection of this compound at very low concentrations (as low as 0.1 ng/g) in biological samples like umbilical cord tissue and urine []. This high sensitivity is critical in identifying even low levels of exposure, such as in cases of in utero heroin exposure.
Q5: Can this compound be used to identify the geographical origin of seized opium?
A5: While this compound itself may not pinpoint the exact geographical origin, its presence alongside other alkaloids in opium can be used to trace back the source []. This is because the alkaloid profile of opium poppy can vary depending on factors like geographical location, cultivation practices, and plant genetics. Combining alkaloid analysis with genetic techniques can further improve the accuracy of origin tracing.
Q6: How is this compound formed from Noscapine?
A6: this compound is a product of Noscapine degradation. This process can occur through various mechanisms, including heating Noscapine above 200°C or subjecting it to hydrolysis in boiling water [, ]. The breakdown of Noscapine yields both this compound and cotarnine.
Q7: Are there any synthetic routes to produce this compound?
A7: Yes, this compound can be synthesized through various chemical reactions. One approach involves using 3:4-dimethoxyphenylacetyl chloride as a starting material and converting it to aminomethyl-meconin hydrochloride through a series of steps []. This highlights the possibility of producing this compound independently of natural sources.
Q8: Has this compound been found in historical samples?
A8: this compound has been identified in pharmaceutical relics dating back to the 18th century, indicating its historical presence and potential degradation in old opium-derived products [].
Q9: Are there any known toxicological concerns with this compound?
A9: While this compound is generally considered less toxic than other opium alkaloids, research on its specific toxicological profile is limited []. Further studies are needed to fully understand its potential adverse effects, especially with long-term exposure.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B138575.png)
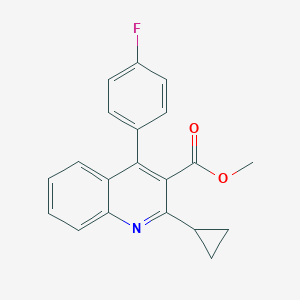

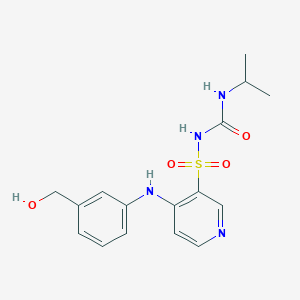
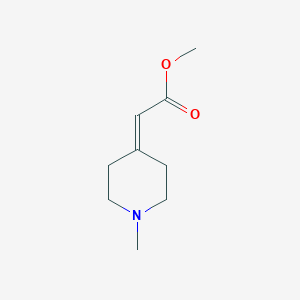
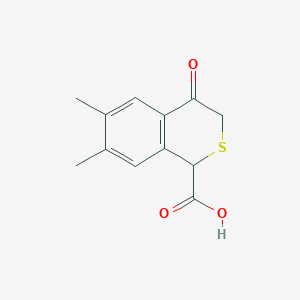


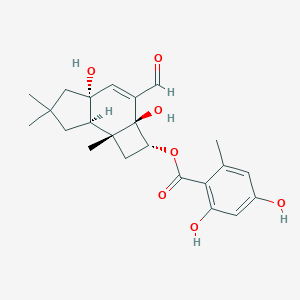
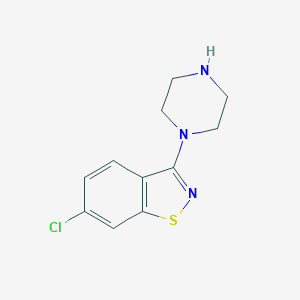

![4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione](/img/structure/B138605.png)